[(2,3-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride
Description
(2,3-Dichlorophenyl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a 2,3-dichlorophenyl group linked via a methylene bridge to a propan-2-ylamine (isopropylamine) moiety. This compound is structurally characterized by its aromatic dichloro substitution pattern and the branched alkylamine chain, which influence its physicochemical and pharmacological properties. It is primarily utilized in pharmaceutical research as a synthetic intermediate or impurity reference standard, particularly in the development of antipsychotic agents like aripiprazole derivatives .
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(2)13-6-8-4-3-5-9(11)10(8)12;/h3-5,7,13H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTDNDZMLDRPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with isopropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amines .
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent positions, aromatic ring modifications, and amine chain configurations. Below is a detailed comparison with key analogs:
Substituted Phenylalkylamine Hydrochlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Differences | References |
|---|---|---|---|---|---|
| (2,3-Dichlorophenyl)methylamine hydrochloride | C₁₀H₁₄Cl₃N | 255.35 | 2,3-dichlorophenyl, isopropylamine | Baseline compound | |
| Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride | C₁₁H₁₆Cl₃N | 268.61 | 3,4-dichlorophenyl, butylamine | Chlorine position (3,4 vs. 2,3); longer alkyl chain | |
| 2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride | C₉H₁₁ClF₂N | 224.10 | 3-chloro-2-fluorophenyl, tertiary amine | Fluorine substitution; reduced steric bulk | |
| 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride | C₉H₁₂Cl₂NO | 234.10 | 3-chlorophenyl, ethanolamine | Single chlorine; hydroxyl group increases polarity |
Key Findings :
- Halogen Substitution : Fluorine in 2-(3-chloro-2-fluorophenyl)propan-2-amine reduces molecular weight and increases electronegativity, which may improve blood-brain barrier penetration .
- Amine Chain: Ethanolamine derivatives (e.g., 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol) exhibit higher hydrophilicity due to the hydroxyl group, impacting solubility and metabolic stability .
Cyclopropane and Piperazine Derivatives
Key Findings :
Phenoxy-Substituted Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Applications | References |
|---|---|---|---|---|---|
| (3-Phenoxyphenyl)methylamine hydrochloride | C₁₆H₁₉ClNO | 284.78 | 3-phenoxyphenyl, isopropylamine | Likely CNS-targeting intermediate |
Key Findings :
- Phenoxy Group: The phenoxy substitution in this analog increases aromatic bulk and electron density, which may enhance lipid solubility and prolong half-life compared to dichlorophenyl derivatives .
Research Findings and Implications
- Aripiprazole Context : The 2,3-dichlorophenyl motif is critical in aripiprazole-related compounds for antipsychotic activity. Impurities like 1-(2,3-Dichlorophenyl)piperazine hydrochloride (Impurity B) highlight the role of the dichlorophenyl group in dopamine receptor binding .
- Physicochemical Properties : Chlorine substitution at the 2,3-positions increases lipophilicity (logP ~3.2 estimated) compared to single-halogen analogs, influencing bioavailability .
- Synthetic Utility : The target compound’s isopropylamine chain facilitates facile modification, making it a versatile scaffold for optimizing pharmacokinetic profiles .
Biological Activity
(2,3-Dichlorophenyl)methylamine hydrochloride is a synthetic organic compound characterized by its dichlorinated phenyl ring and isopropylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a dichlorophenyl group which enhances its biological activity and lipophilicity. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical applications. The structural uniqueness of (2,3-Dichlorophenyl)methylamine hydrochloride is illustrated in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | C10H13Cl2N·HCl |
| Molecular Weight | 238.09 g/mol |
| Solubility | Soluble in water (due to hydrochloride form) |
| Lipophilicity | Enhanced by dichlorinated phenyl group |
The biological effects of (2,3-Dichlorophenyl)methylamine hydrochloride are believed to arise from its interaction with specific molecular targets. The compound may modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various physiological responses:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has suggested potential anticancer effects through apoptosis induction in cancer cells.
- Neurological Effects : The compound's interaction with neurotransmitter receptors may contribute to antidepressant and antipsychotic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (2,3-Dichlorophenyl)methylamine hydrochloride. The following table summarizes findings related to similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,3-Dichlorophenyl)-N-methylpropan-1-amine | Similar dichlorophenyl group; methyl substitution | Potential antidepressant properties |
| 4-(2,3-Dichlorophenyl)-butan-1-amine | Extended carbon chain; maintains dichloro substituent | Antipsychotic effects |
| 1-(4-Chlorophenyl)-N-isopropylaniline | Chlorinated phenyl; different substitution pattern | Anticancer activity |
The specific positioning of chlorine atoms on the phenyl ring significantly influences the compound's reactivity and biological profile.
Case Studies
Several studies have explored the biological activities of (2,3-Dichlorophenyl)methylamine hydrochloride:
- Antimicrobial Activity Study : A study demonstrated that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes. Reference: BenchChem
- Anticancer Research : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Reference: BenchChem
- Neuropharmacological Effects : Research indicated that (2,3-Dichlorophenyl)methylamine hydrochloride may possess antidepressant-like effects in animal models, potentially through serotonin receptor modulation. Reference: BenchChem
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
